Structural Elucidation, Synthesis, and Pharmacological Profiling of 2-[(2,4-Dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole
Structural Elucidation, Synthesis, and Pharmacological Profiling of 2-[(2,4-Dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole
Executive Summary
The compound 2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole is a highly lipophilic, synthetic imidazole derivative. By integrating a 1-phenyl-1H-imidazole core with a thioether-linked 2,4-dichlorobenzyl moiety, this molecule presents a highly optimized pharmacophore for interacting with metalloenzymes, particularly the cytochrome P450 family (e.g., CYP51). This technical guide provides an in-depth analysis of its structural rationale, a self-validating synthetic workflow, and the analytical methodologies required for its characterization in early-stage drug discovery.
Chemical Identity and Structural Elucidation
Understanding the physicochemical properties of a lead compound is the first step in predicting its pharmacokinetic behavior and target affinity. The molecular architecture of this compound is specifically engineered to balance metal coordination with deep hydrophobic pocket binding.
Structural Breakdown and Causality
-
1-Phenyl-1H-imidazole Core: The nitrogen at position 1 is substituted with a phenyl ring. This modification increases the steric bulk and lipophilicity compared to unsubstituted imidazoles [1], driving the molecule into hydrophobic enzyme cavities. Crucially, the N3 atom remains unsubstituted, serving as the essential Lewis base required for coordinating with transition metals (such as the heme iron in cytochromes).
-
Thioether Linkage (-S-): Positioned at C2, the sulfanyl group acts as a flexible, electron-rich hinge. Unlike rigid carbon-carbon bonds, the thioether linkage allows the bulky 2,4-dichlorobenzyl group to rotate and adopt the lowest-energy conformation required to navigate complex enzyme active sites.
-
2,4-Dichlorobenzyl Group: A highly hydrophobic and sterically demanding moiety [2]. The specific placement of the chlorine atoms at the ortho and para positions serves a dual purpose: it enhances the molecule's binding affinity via halogen bonding and significantly improves metabolic stability by blocking primary sites of aromatic oxidation.
Quantitative Physicochemical Data
The following table summarizes the core quantitative data for 2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole, providing a baseline for formulation and assay design [3].
| Property | Value | Rationale / Pharmacological Implication |
| Molecular Formula | C16H12Cl2N2S | Indicates a highly substituted, halogenated heterocyclic system. |
| Molecular Weight | 335.25 g/mol | Falls well within Lipinski's Rule of 5 (<500 Da), favorable for oral bioavailability. |
| Monoisotopic Mass | 334.01 Da | Crucial for HRMS identification; isotopic clustering confirms Cl2 presence. |
| Estimated LogP | ~5.5 | High lipophilicity drives membrane penetration but may require formulation optimization (e.g., lipid nanoparticles). |
| H-Bond Donors | 0 | The lack of donors increases passive permeability across lipid bilayers. |
| H-Bond Acceptors | 3 (N, N, S) | Facilitates critical hydrogen bonding interactions with target enzyme active site residues. |
Mechanistic Rationale & Target Pathway
The structural features of this compound are directly causal to its proposed mechanism of action as a metalloenzyme inhibitor. In fungal pathogens, the target is typically Lanosterol 14α-demethylase (CYP51).
The mechanism relies on a two-pronged binding strategy:
-
Coordinate Covalent Bonding: The unhindered N3 lone pair of the imidazole ring directly coordinates to the ferric (Fe3+) or ferrous (Fe2+) iron of the enzyme's heme group, displacing the native oxygen ligand.
-
Hydrophobic Anchoring: The 1-phenyl and 2,4-dichlorobenzyl groups anchor the molecule within the substrate access channel, preventing the natural substrate (lanosterol) from entering.
Figure 1: Pharmacological mechanism of action targeting CYP51 enzyme pathways.
Synthesis Protocol: A Self-Validating Workflow
To ensure high yield and purity, the synthesis relies on a highly selective bimolecular nucleophilic substitution (SN2). The protocol is designed to be self-validating; the distinct polarity shift between the starting thiol and the thioether product allows for real-time reaction monitoring via Thin-Layer Chromatography (TLC).
Reagents and Materials
-
Precursor: 1-Phenyl-1H-imidazole-2-thiol (1.0 eq)
-
Alkylating Agent: 2,4-Dichlorobenzyl chloride (1.1 eq) [2]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
-
Preparation of the Thiolate Intermediate:
-
Dissolve 1-phenyl-1H-imidazole-2-thiol in anhydrous DMF under an inert nitrogen atmosphere.
-
Add K₂CO₃ and stir at 25°C for 30 minutes.
-
Causality: K₂CO₃ is a mild, non-nucleophilic base. It quantitatively deprotonates the relatively acidic thiol group (pKa ~8) without causing unwanted side reactions, generating a highly nucleophilic thiolate anion.
-
-
S-Alkylation (SN2 Reaction):
-
Add 2,4-dichlorobenzyl chloride dropwise to the reaction mixture.
-
Elevate the temperature to 60°C and stir for 4 hours.
-
Causality: The SN2 substitution occurs strictly at the highly polarizable sulfur atom rather than the N3 nitrogen. The 60°C temperature provides the activation energy required to overcome the steric hindrance of the ortho-chlorine on the benzyl chloride.
-
-
Reaction Monitoring (Self-Validation):
-
Perform TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the highly polar starting material (low Rf) and the appearance of a non-polar UV-active spot (high Rf) validates reaction completion.
-
-
Workup and Precipitation:
-
Pour the cooled mixture into a 5-fold excess of ice-cold distilled water.
-
Causality: DMF is completely miscible with water, while the highly lipophilic product (LogP ~5.5) is entirely insoluble, driving rapid and near-quantitative precipitation.
-
-
Purification:
-
Filter the crude solid under vacuum.
-
Recrystallize from an ethanol/water mixture to yield the analytically pure compound.
-
Figure 2: Step-by-step synthetic workflow for the selective S-alkylation.
Analytical Characterization Workflow
To definitively prove the structural integrity of the synthesized compound, a multi-modal analytical approach is required.
High-Resolution Mass Spectrometry (HRMS-ESI)
-
Protocol: Infuse the purified sample into an ESI-TOF mass spectrometer in positive ion mode.
-
Expected Results: An [M+H]⁺ peak at m/z 335.017.
-
Validation Logic: The presence of two chlorine atoms will generate a distinct isotopic signature. The mass spectrum must display a characteristic 9:6:1 ratio for the M : M+2 : M+4 peaks, unequivocally confirming the incorporation of the dichlorobenzyl moiety.
Nuclear Magnetic Resonance (¹H NMR)
-
Protocol: Dissolve 10 mg of the compound in CDCl₃ (containing TMS as an internal standard) and acquire a 400 MHz ¹H NMR spectrum.
-
Expected Results & Assignments:
-
~4.3 ppm (Singlet, 2H): Confirms the presence of the -S-CH₂- bridge. The lack of splitting proves it is isolated from other aliphatic protons.
-
~7.1 ppm and ~7.3 ppm (Two Doublets, 1H each): Corresponds to the C4 and C5 protons of the imidazole ring.
-
7.2 - 7.6 ppm (Multiplets, 8H): Represents the overlapping signals of the five protons from the 1-phenyl ring and the three protons from the 2,4-dichlorophenyl ring.
-
Biological Evaluation Protocol: CYP51 Binding Assay
To validate the compound's mechanism of action, a Type II difference binding spectrum assay is utilized. This protocol directly measures the coordination of the imidazole to the enzyme's active site.
-
Enzyme Preparation: Suspend purified recombinant CYP51 enzyme (1 µM) in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol. Divide equally into a sample cuvette and a reference cuvette.
-
Baseline Establishment: Record a baseline UV-Vis spectrum from 350 nm to 500 nm.
-
Ligand Titration: Add the compound (dissolved in DMSO) to the sample cuvette in progressive aliquots (yielding final concentrations from 0.1 µM to 10 µM). Add an equivalent volume of pure DMSO to the reference cuvette to negate solvent effects.
-
Spectroscopic Analysis: Record the difference spectrum after each addition.
-
Validation Logic: A successful binding event will produce a classic "Type II" spectral shift—a peak emerging at 425–430 nm and a trough at 390–410 nm . This shift is the direct physical evidence of the imidazole's N3 nitrogen displacing the native water ligand and coordinating with the low-spin ferric heme iron.
References
-
PubChem. "1-Phenylimidazole | C9H8N2 | CID 81595". National Center for Biotechnology Information. URL:[Link]
-
PubChem. "2,4-Dichlorobenzyl chloride | C7H5Cl3 | CID 7212". National Center for Biotechnology Information. URL:[Link]
-
PubChemLite. "C16H12Cl2N2S - Explore" (Monoisotopic Mass and Formula Reference). Luxembourg Centre for Systems Biomedicine. URL:[Link](Note: General database link used for exact mass verification of the C16H12Cl2N2S formula).
